N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a thiomorpholine-4-carbonyl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyridazine derivative with thiomorpholine-4-carbonyl chloride in the presence of a base, followed by the introduction of the dimethylamine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamine group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(thiomorpholine-4-carbonyl)pyridazin-3-amine
- N,N-dimethyl-6-(morpholine-4-carbonyl)pyridazin-3-amine
Uniqueness
N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[6-(dimethylamino)pyridazin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-14(2)10-4-3-9(12-13-10)11(16)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPIQBJCLGVUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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